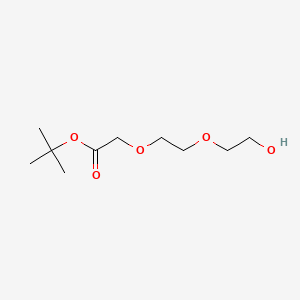









|
REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][O:4][CH2:5][CH2:6][OH:7].C[Si]([N-][Si](C)(C)C)(C)C.[Na+].Br[CH2:19][C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21].CCOC(C)=O>O1CCCC1>[OH:1][CH2:2][CH2:3][O:4][CH2:5][CH2:6][O:7][CH2:19][C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21] |f:1.2|
|


|
Name
|
|
|
Quantity
|
53 g
|
|
Type
|
reactant
|
|
Smiles
|
OCCOCCO
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
|
|
Name
|
|
|
Quantity
|
24.4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred an additional 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the solution cooled in an ice-water bath
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was then stirred for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
The ice-water bath was removed
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture transferred to a separatory funnel
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with ethyl acetate (3×150 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined extracts were dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed by rotary evaporator
|
|
Type
|
CUSTOM
|
|
Details
|
to give a clear yellow liquid
|
|
Type
|
CUSTOM
|
|
Details
|
The liquid was purified by chromatography
|
|
Type
|
WASH
|
|
Details
|
eluting with ethyl acetate/hexanes 1:1
|
|
Type
|
CUSTOM
|
|
Details
|
The product was isolated as a clear, gold liquid
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OCCOCCOCC(=O)OC(C)(C)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |